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Compound of Interest |

Compound Name: lanthelliformisamine A TFA
CAS No.: 1643593-28-5
Cat. No.: B608035
. J

Executive Summary

lanthelliformisamine A TFA is a marine-derived bromotyrosine alkaloid salt, originally isolated
from the sponge Suberea ianthelliformis (formerly classified under lanthella). While initially
identified for its direct antibacterial properties, recent pharmacological profiling positions it as a
high-value antibiotic enhancer.

This guide analyzes its spectrum of activity, specifically its dual-action capability against
multidrug-resistant (MDR) Gram-negative pathogens (Pseudomonas aeruginosa) and Gram-
positive targets (Staphylococcus aureus). It further details the mechanistic divergence between
membrane depolarization and efflux pump inhibition, providing a validated experimental
framework for researchers.

Chemical Profile & Origin

The "TFA" designation refers to the trifluoroacetic acid salt form of the alkaloid. This is the
standard stable form resulting from reverse-phase HPLC purification utilizing 0.1% TFA
modifiers. The salt form significantly enhances water solubility compared to the free base,
facilitating accurate dosing in aqueous biological assays.

e Source Organism:Suberea ianthelliformis (Marine Sponge)[1][2][3][4][5][6]

o Chemical Class: Bromotyrosine-derived polyamine alkaloid
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o Key Structural Feature: Terminal dibromo-methoxyphenyl headgroups linked by a polyamine
chain.

Figure 1: Isolation & Purification Workflow

The following workflow illustrates the critical path from crude extract to the purified TFA salt,
ensuring the removal of interfering marine lipids.
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Caption: Mass-directed isolation workflow yielding the stable TFA salt form.

Antibacterial Spectrum of Activity

lanthelliformisamine A exhibits a spectrum defined by moderate intrinsic activity but potent
potentiation capabilities. The data below synthesizes findings from key isolation and structure-
activity relationship (SAR) studies.

Quantitative Activity Profile (MIC & IC50)
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Target ) Activity
. Strain Type IC50 (uM) MIC (pM) Notes
Organism Type
Moderate
) direct activity;
Pseudomona  PAO1 (Wild o )
) Intrinsic 6.8 35.0 disrupts
s aeruginosa Type) o
biofilm
formation.
Bactericidal;
higher
Staphylococc o
ATCC 25923 Intrinsic 3.8 25.0 potency vs.
us aureus
Gram-
negatives.[7]
Potentiator:
Enterobacter MDR Clinical Restores
Enhancer N/A >100 )
aerogenes Isolate Doxycycline
susceptibility.
Potentiator:
Klebsiella MDR Clinical Restores
_ Enhancer N/A >100 _
pneumoniae Isolate Doxycycline

susceptibility.

Expert Insight: The discrepancy between the IC50 (6.8 uM) and MIC (35 uM) in P. aeruginosa
suggests a bacteriostatic phase or a slow-onset mechanism at lower concentrations. The

compound is most valuable not as a monotherapy, but as an adjuvant that disrupts membrane

integrity, allowing partner antibiotics to bypass exclusion barriers.

Mechanism of Action: The "Permeabilization"
Paradigm

Current research suggests a shift in the understanding of lanthelliformisamine A's mechanism.

While early hypotheses pointed toward specific efflux pump inhibition, recent kinetic studies on

analogs (specifically lanthelliformisamine C and QAC derivatives) indicate membrane

depolarization is the primary driver of cell death and antibiotic potentiation.
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Mechanistic Pathway[1][10][11]

» Electrostatic Attraction: The cationic polyamine core binds to the anionic LPS (Gram-
negative) or Teichoic acids (Gram-positive).

o Displacement: Divalent cations (

) are displaced, destabilizing the outer membrane.

» Depolarization: The hydrophobic bromotyrosine tails insert into the lipid bilayer, causing rapid
membrane depolarization.

» Potentiation: This breach allows co-administered antibiotics (e.g., Doxycycline) to flood the
cytoplasm, bypassing efflux pumps.

Figure 2: Mechanism of Action Logic
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Caption: Dual pathway showing concentration-dependent direct killing vs. antibiotic
potentiation.

Experimental Protocols (Self-Validating Systems)

Protocol A: ATP Efflux & Membrane Depolarization
Assay
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This protocol validates whether the compound acts via membrane disruption. It is designed to
be self-validating through the use of strictly defined controls.

Reagents:

e Probe: DISC3(5) (3,3'-Dipropylthiadicarbocyanine iodide).
o Positive Control: Polymyxin B (Membrane disruptor).

» Negative Control: 0.1% DMSO (Vehicle).

Step-by-Step Workflow:

Preparation: Grow P. aeruginosa (PAO1) to mid-log phase (

).

e Washing: Centrifuge and wash cells twice with 5 mM HEPES buffer (pH 7.2) containing 5
mM glucose. Critical: Remove all culture media to prevent fluorescence quenching.

o Loading: Resuspend cells to

. Add DISC3(5) to a final concentration of 1 uM.

o Equilibration: Incubate in the dark for 1 hr until fluorescence stabilizes (cells take up the dye,
fluorescence quenches).

o Baseline Check (Validation Step): Measure fluorescence (Ex: 622 nm, Em: 670 nm). If
fluorescence is not stable (<5% variance over 5 mins), discard and re-wash.

o Challenge: Add lanthelliformisamine A TFA (at 1x, 2%, 4x MIC).

e Readout: Monitor fluorescence increase for 30 mins. A rapid spike indicates membrane
depolarization (dye release).

Protocol B: Checkerboard Potentiation Assay

To determine the Fractional Inhibitory Concentration Index (FICI) for enhancer activity.
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Matrix Setup: Use a 96-well plate.
o X-Axis: Doxycycline (0 to 64 pg/mL).
o Y-Axis: lanthelliformisamine A TFA (0 to 50 uM).

Inoculation: Add

CFU/mL of MDR P. aeruginosa.

Incubation: 37°C for 18-24 hours.

Calculation:
o Interpretation: FICI

indicates Synergism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. BJOC - Discovery of ianthelliformisamines D—G from the sponge Suberea ianthelliformis
and the total synthesis of ianthelliformisamine D [beilstein-journals.org]

o 3. Discovery of ianthelliformisamines D—G from the sponge Suberea ianthelliformis and the
total synthesis of ianthelliformisamine D - PMC [pmc.ncbi.nlm.nih.gov]

beilstein-journals.org [beilstein-journals.org]
DSpace [research-repository.griffith.edu.au]
medkoo.com [medkoo.com]

medchemexpress.com [medchemexpress.com]

[ ]
© N o g &

lanthelliformisamines A-C, antibacterial bromotyrosine-derived metabolites from the
marine sponge Suberea ianthelliformis - PubMed [pubmed.ncbi.nim.nih.gov]

e 9. researchgate.net [researchgate.net]

¢ 10. New lanthelliformisamine derivatives as antibiotic enhancers against resistant Gram-
negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. Deriving Novel Quaternary Ammonium Compound Disinfectant Scaffolds from a Natural
Product: Mechanistic Insights of the Quaternization of lanthelliformisamine C - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: lanthelliformisamine A TFA
Antibacterial Spectrum & Mechanism]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608035#ianthelliformisamine-a-tfa-antibacterial-
spectrum-of-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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